![molecular formula C19H27FN2O7S B6113387 4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate
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Overview
Description
4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research for its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to and activate the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate in lab experiments is its unique properties and potential applications. It has been shown to have anti-inflammatory, analgesic, anticonvulsant, and anticancer properties, making it a versatile compound for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for research on 4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to explore its potential use as a therapeutic agent for other diseases, such as epilepsy and chronic pain. Finally, further studies are needed to evaluate its safety and toxicity in humans.
Synthesis Methods
The synthesis of 4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate involves the reaction of 4-piperidinylmorpholine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S.C2H2O4/c1-13-11-19(12-14(2)23-13)16-7-9-20(10-8-16)24(21,22)17-5-3-15(18)4-6-17;3-1(4)2(5)6/h3-6,13-14,16H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQMAPBXQIMRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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